2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Overview
Description
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid is a synthetic organic compound with the molecular formula C12H11NO5S. It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid. This one-pot method is efficient and yields the desired product with high purity . The reaction conditions include maintaining an inert atmosphere and a temperature range of 2-8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenoxy derivatives .
Scientific Research Applications
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research has shown its potential antimicrobial activity, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid involves its interaction with biological molecules. The thiazolidine ring can form hydrogen bonds with proteins and DNA, leading to changes in their structure and function. This interaction can result in antioxidant and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxothiazolidine-5-acetic acid: A similar compound with a thiazolidine ring but different substituents.
Thiazolidinedione derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid is unique due to its specific combination of a thiazolidine ring and a phenoxyacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, also known by its CAS number 179087-93-5, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and anti-inflammatory effects, supported by relevant studies and data.
1. Antioxidant Activity
Thiazolidine derivatives, including this compound, have demonstrated significant antioxidant properties. Studies have shown that these compounds can inhibit lipid peroxidation effectively. For instance, compounds with specific substitutions at the cyclohexyl moiety exhibited enhanced antioxidant activity, with effective concentrations (EC50) ranging from 0.565 mM to 0.708 mM in various assays .
Compound | EC50 (mM) | Activity Type |
---|---|---|
3i | 0.565 | Antioxidant |
3r | 0.708 | Antioxidant |
2. Anticancer Activity
Research indicates that thiazolidine derivatives possess anticancer properties through various mechanisms, including the inhibition of cell proliferation in cancer cell lines such as HepG2 and MCF-7. Notably, derivative compounds have shown IC50 values ranging from 5.1 µM to 22.08 µM against these cell lines.
Cell Line | Compound | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
HepG2 | 16f | 6.19 | Sorafenib: 9.18 |
MCF-7 | 16f | 5.10 | Doxorubicin: 7.26 |
The most effective derivative among tested compounds was shown to outperform standard anticancer drugs in terms of potency .
3. Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidine derivatives have also been documented, with studies indicating their potential to modulate inflammatory pathways and reduce cytokine production in vitro. This property is crucial for developing therapeutic agents targeting chronic inflammatory diseases.
Case Studies
Several studies have highlighted the biological efficacy of thiazolidine derivatives:
- Antioxidant Study : A study published in Molecules demonstrated that specific thiazolidine derivatives significantly inhibited oxidative stress markers in cellular models, suggesting their potential as protective agents against oxidative damage .
- Anticancer Research : In vitro studies reported in Pharmaceuticals showed that certain derivatives exhibited strong cytotoxic effects on various cancer cell lines, indicating their promise as candidates for further development in cancer therapy .
- Inflammation Modulation : Research has indicated that thiazolidine compounds can effectively downregulate pro-inflammatory cytokines in macrophage models, presenting a potential avenue for treating inflammatory diseases .
Properties
IUPAC Name |
2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-4,9H,5-6H2,(H,14,15)(H,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAASESEPRXRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462405 | |
Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179087-93-5 | |
Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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